4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine
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Overview
Description
4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine is a chemical compound with the molecular formula C10H15N3O5S . It has a molecular weight of 305.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O4S2/c1-16-9-8 (10 (17-2)12-7-11-9)19 (14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Pharmacophore Utility in Kinase Inhibition
4-(Pyrimidin-4-yl)morpholines, like 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine, are significant pharmacophores in the inhibition of PI3K and PIKKs. Their efficacy is attributed to the morpholine oxygen's ability to form essential hydrogen bonding interactions and to confer selectivity over the broader kinome. This compound serves as a kinase hinge binder due to its conformational properties facilitated by the non-bonding pair of electrons on the morpholine nitrogen interacting with the electron-deficient pyrimidine π-system (Hobbs et al., 2019).
Structural Characterization
Studies focusing on compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, which bear structural similarities to this compound, highlight the unique twisted conformation around the sulfonyl atom and the chair conformation adopted by the morpholine ring. These structural insights are crucial for understanding the physical and chemical properties of the compound (Kumar et al., 2012).
Antimicrobial Activity
The antimicrobial properties of sulfonamides, including compounds like 4-(Phenylsulfonyl) morpholine, have been examined. These compounds are known for their activity against a range of microorganisms. Such research highlights the potential of this compound and related compounds in developing treatments against multi-resistant bacterial strains (Oliveira et al., 2015).
Synthesis and Application in Cancer Research
Research on the synthesis of derivatives such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine has shown its importance as an intermediate inhibiting tumor necrosis factor alpha and nitric oxide, indicating its potential application in cancer research (Lei et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-5-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGTVXLMNJSEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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